molecular formula C19H16ClN5OS B7503064 N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide

Cat. No.: B7503064
M. Wt: 397.9 g/mol
InChI Key: UFAITRFKXMKEKF-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring, along with a chlorinated and methylsulfanyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide has shown promise as an antimicrobial agent, capable of inhibiting the growth of various bacterial and fungal strains. It also exhibits anticancer properties by inducing apoptosis in cancer cells.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide stands out due to its combined benzimidazole and pyrazole moieties, which confer unique biological activities and chemical reactivity. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11-9-17(23-18(26)13-10-12(27-2)7-8-14(13)20)25(24-11)19-21-15-5-3-4-6-16(15)22-19/h3-10H,1-2H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAITRFKXMKEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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